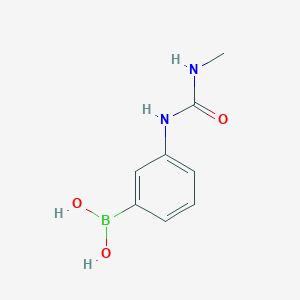

(3-(3-Methylureido)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

191171-56-9 |

|---|---|

Molecular Formula |

C8H11BN2O3 |

Molecular Weight |

194.00 g/mol |

IUPAC Name |

[3-(methylcarbamoylamino)phenyl]boronic acid |

InChI |

InChI=1S/C8H11BN2O3/c1-10-8(12)11-7-4-2-3-6(5-7)9(13)14/h2-5,13-14H,1H3,(H2,10,11,12) |

InChI Key |

ODESDIRVBZIFOQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)NC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: pKa Values of Urea-Functionalized Phenylboronic Acids

Part 1: Executive Summary & Core Directive

Topic: pKa Modulation and Determination in Urea-Functionalized Phenylboronic Acids (PBAs) Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists.

Core Directive: This guide moves beyond simple data listing to explore the mechanistic causality of pKa shifts in urea-functionalized PBAs. It establishes the critical link between the Lewis acidity of the boron center, the electronic/steric influence of the urea substituent, and the resulting physiological performance in glucose sensing and drug delivery.

Part 2: Mechanistic Principles of Acidity

The Boron-Lewis Acid Equilibrium

Unlike Brønsted acids (proton donors), phenylboronic acids act as Lewis acids.[1][2] In aqueous media, the acidity is defined by the ionization of a water molecule coordinated to the boron center, not the dissociation of a B-H proton.

-

Neutral Form (sp²): Trigonal planar, electron-deficient, hydrophobic.

-

Anionic Form (sp³): Tetrahedral, negatively charged, hydrophilic.

The pKa value represents the pH at which these two species exist in a 1:1 ratio. For unsubstituted phenylboronic acid (PBA), this occurs at pH ~8.8 .

The Urea Functional Group: Electronic vs. Structural Effects

The introduction of a urea moiety (–NH–CO–NH₂ or –NH–CO–NH–R) alters the pKa through two distinct mechanisms depending on its position relative to the boron atom:

-

Electronic Effect (Meta/Para Substitution): The urea group attached to the phenyl ring acts primarily as a weak electron donor via the nitrogen lone pair (resonance effect). In the meta or para position, this electron donation slightly increases electron density at the boron center, theoretically making it less Lewis acidic (higher pKa). However, the electron-withdrawing nature of the carbonyl group can offset this, often resulting in pKa values very close to the parent PBA (8.7–8.9).

-

Structural Effect (Ortho Substitution): In ortho-ureidophenylboronic acids, the urea group can participate in intramolecular hydrogen bonding. The urea N-H protons can act as hydrogen bond donors to the hydroxyl groups of the boronate anion. This interaction stabilizes the tetrahedral anionic form , shifting the equilibrium toward the anion and significantly lowering the pKa (potentially to 6.0–7.5). This is analogous to the "Wulff-type" effect seen in ortho-aminomethylphenylboronic acids.[2]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the equilibrium and the stabilization mechanism.

Caption: Thermodynamic equilibrium of phenylboronic acid showing the transition from sp² to sp³ hybridization and the stabilizing role of ortho-urea hydrogen bonding.

Part 3: Data Analysis & pKa Values

The following table synthesizes experimental data for urea-functionalized PBAs and relevant reference compounds. Note that specific "urea" derivatives often behave similarly to their amide counterparts unless ortho-positioned.[2]

| Compound Class | Functional Group Position | Approx.[2][3][4][5][6][7][8] pKa | Mechanism of Shift | Relevance |

| Phenylboronic Acid (Ref) | None | 8.8 – 8.9 | Baseline | Standard reference.[2] |

| 3-Ureidophenylboronic acid | Meta | ~8.7 – 8.9 | Electronic (Inductive/Resonance) | Minimal shift; urea acts as a weak donor/withdrawer balance.[2] |

| 3-Acrylamidophenylboronic acid | Meta | 8.75 | Electronic | Common in glucose-sensing hydrogels; pKa is too high for optimal physiological sensing without modification.[2] |

| 4-Ureidophenylboronic acid | Para | ~8.8 – 9.0 | Electronic (Resonance) | Slight increase in pKa possible due to resonance donation into the ring.[2] |

| Ortho-Ureidophenylboronic acid | Ortho | < 7.5 (Predicted) | Intramolecular H-Bonding | High Priority: H-bond donation from Urea-NH to Boronate-OH stabilizes the anion, lowering pKa.[2] |

| Wulff-Type PBA (Ref) | Ortho-aminomethyl | 5.2 – 6.5 | N-B Interaction | Reference for "low pKa" via intramolecular coordination.[2] |

| 2-Formylphenylboronic acid | Ortho | ~6.5 | OH-O Interaction | Demonstrates how neighboring oxygen groups lower pKa.[2] |

Key Insight for Researchers: For physiological applications (pH 7.4), a meta-urea PBA (pKa ~8.[2]8) will be primarily in the neutral form (<5% anionic).[2] To achieve binding at pH 7.4, you must either:

-

Use an ortho-substituted derivative to lower the pKa.[2]

-

Incorporate electron-withdrawing groups (e.g., Fluorine) on the ring.[2]

-

Utilize the polymer matrix effect : When polymerized (e.g., in a hydrogel), the apparent pKa can shift lower due to the stabilization of the anion by neighboring cationic groups (e.g., amines in the polymer backbone).

Part 4: Experimental Protocols (Self-Validating)

To determine the pKa of a novel urea-functionalized PBA, two methods are authoritative: Potentiometric Titration (for solubility >5 mM) and Spectrophotometric/NMR Titration (for low solubility or high precision).

Protocol A: Potentiometric Titration (Standard)

This protocol validates the pKa by measuring the buffering region of the boron ionization.

Reagents:

-

Analyte: Urea-PBA (approx. 50-100 mg).[2]

-

Solvent: CO₂-free deionized water (or 50:50 MeOH:Water if insoluble).[2]

-

Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.[2]

-

Ionic Strength Adjuster: 0.1 M KCl.[2]

Workflow:

-

Dissolution: Dissolve the PBA in 0.1 M KCl to a concentration of ~5-10 mM. If using methanol, ensure the blank titration uses the same solvent ratio.

-

Acidification: Lower pH to ~3.0 using HCl to ensure the species is fully neutral (and potentially protonated if basic nitrogens are present).[2]

-

Titration: Titrate with 0.1 M NaOH under inert atmosphere (N₂ or Ar) to prevent carbonate formation. Record pH vs. Volume added.

-

Data Processing: The pKa is the pH at the half-equivalence point of the conversion from RB(OH)₂ to RB(OH)₃⁻.[2]

-

Validation Check: The titration curve should show a single inflection point for the boron if no other ionizable groups are present. If the urea has a terminal amine, expect a second pKa.

-

Protocol B: ¹¹B NMR Titration (The Gold Standard)

This method directly observes the change in boron hybridization (sp² to sp³).

Principle:

-

sp² Boron (Neutral): Chemical shift δ ~30 ppm .[2]

-

sp³ Boron (Anionic): Chemical shift δ ~2–10 ppm .[2]

Workflow:

-

Preparation: Prepare a 10 mM solution of Urea-PBA in D₂O/CD₃OD.

-

Buffering: Prepare a series of samples buffered at pH 4, 5, 6, 7, 8, 9, 10, 11 (verify pH with a meter).

-

Acquisition: Acquire ¹¹B NMR spectra for each sample. Use BF₃·Et₂O as an external standard (0 ppm).[2]

-

Plotting: Plot the chemical shift (δ) vs. pH.

-

Calculation: Fit the curve to the Henderson-Hasselbalch equation:

[2]

Experimental Workflow Diagram

Caption: Decision tree and workflow for experimentally determining the pKa of urea-functionalized PBAs.

Part 5: Applications in Drug Development[2]

Glucose Sensing (Diabetes Management)

Urea-functionalized PBAs are critical in designing non-enzymatic glucose sensors.[2]

-

Challenge: Glucose binding requires the anionic (tetrahedral) form.

-

Solution: At physiological pH (7.4), a standard PBA (pKa 8.8) is ineffective. Functionalizing with ortho-urea or incorporating the PBA into a cationic polymer matrix lowers the effective pKa to ~7.4, maximizing sensitivity.

-

Mechanism: The urea group can also provide secondary hydrogen bonding to the glucose hydroxyls, enhancing selectivity over fructose or lactate.

Sialic Acid Targeting (Cancer Immunotherapy)

Tumor cells often overexpress sialic acid (SA).[2] PBAs can target SA, which is a diol-containing sugar.[2]

-

pKa Relevance: Sialic acid binding is optimal at slightly acidic pH (tumor microenvironment, pH ~6.5-6.8).[2]

-

Design: Urea-PBAs with pKa values tuned to ~6.5 (via ortho-substitution or electron-withdrawing groups) show enhanced tumor accumulation compared to high-pKa derivatives.[2]

References

-

Structural Analysis of Acidity: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).[2] National Science Foundation.[2] [2]

-

Biomedical Applications: Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017).[2][4][9] MDPI.[2]

-

Glucose Sensing Mechanisms: Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers.[2] (2018).[2][3][10] ACS Nano.[2] [2]

-

Substituent Effects: Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. (2016).[2][9] ResearchGate.

-

Ortho-Effect Data: pK a values for boronic acids 1-7. (2018).[2][3][10] ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid | 1400223-34-8 [sigmaaldrich.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 8. 3-Ureidophenylboronic acid pincol ester | C13H19BN2O3 | CID 68162571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. semanticscholar.org [semanticscholar.org]

Whitepaper: The Thermodynamic Landscape of Boronic Acid-Diol Complexation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Reversible Bonds – A Thermodynamic Perspective

The reversible, covalent interaction between boronic acids and diols is a cornerstone of modern molecular recognition, underpinning innovations from continuous glucose sensors to self-healing hydrogels and targeted drug delivery systems.[1][2] While the formation of the boronate ester is widely appreciated, a deep, quantitative understanding of the thermodynamic forces governing this equilibrium is what separates routine application from rational design. This guide moves beyond the simple depiction of a chemical reaction to explore the nuanced interplay of enthalpy, entropy, and Gibbs free energy that dictates the stability, selectivity, and responsiveness of these systems. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them, empowering you to design experiments that are not just descriptive, but predictive. We will dissect the key factors that modulate the thermodynamic profile of this interaction and detail the gold-standard methodologies for its characterization, ensuring that every claim is supported by robust, verifiable data.

The Fundamental Equilibrium: A Dance of Geometry and Charge

At its core, the interaction between a boronic acid and a diol is a dynamic equilibrium involving multiple species. The boronic acid itself exists in two key forms: a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) boronate state, formed by the addition of a hydroxide ion.[3][4] It is predominantly the tetrahedral boronate that is receptive to complexation with a diol.[5][6]

The reaction with a 1,2- or 1,3-diol proceeds through a condensation pathway to form a cyclic boronate ester.[7][8] This cyclization is a critical feature, as the formation of stable five- or six-membered rings provides a significant thermodynamic advantage over interactions with monools.[9] The overall process is a pH-dependent equilibrium, as depicted below.

Figure 1: The pH-dependent equilibrium between the trigonal boronic acid, the active tetrahedral boronate anion, and the final cyclic boronate ester formed upon reaction with a diol.

The thermodynamics of this process are governed by the change in Gibbs Free Energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): Determines the spontaneity of the complexation. A negative ΔG indicates a favorable, spontaneous reaction. It is directly related to the binding association constant (Ka) by the equation ΔG = -RTln(Ka).

-

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It reflects the energy of the covalent bonds formed and broken, as well as changes in non-covalent interactions like hydrogen bonding.[10] A negative ΔH (exothermic) indicates the formation of more stable bonds and is a major driving force for the complexation.[11]

-

Entropy (ΔS): Represents the change in the degree of disorder of the system. This term is complex, as the association of two molecules into one (boronic acid + diol → boronate ester) is inherently entropically unfavorable. However, the release of water molecules and other solvent reorganization effects can lead to a positive (favorable) or negative (unfavorable) entropic contribution.[10][12]

Modulators of the Thermodynamic Profile

The binding affinity and thermodynamic signature of a boronic acid-diol pair are not intrinsic constants. They are highly sensitive to a range of experimental variables that a researcher can and must control.

The Decisive Role of pH

The pH of the aqueous solution is arguably the most critical factor influencing complexation.[5][13] The reaction is most favorable when the pH is between the pKa of the boronic acid and the pKa of the diol.[2][14] This is because a sufficient population of the reactive tetrahedral boronate anion is required for binding to occur.[7][8] For most applications targeting physiological conditions (pH ~7.4), it is desirable to use a boronic acid with a pKa at or below this value to ensure it is in its 'active' state. Electron-withdrawing substituents on an arylboronic acid can lower its pKa, thereby increasing its affinity for diols at neutral pH.[14]

Structural Effects: A Tale of Two Partners

Boronic Acid Structure:

-

Electronics: As mentioned, substituents on the boronic acid's phenyl ring can tune its Lewis acidity and pKa.[8][15] This allows for the rational design of receptors with optimal binding affinity for a given pH.

-

Sterics: Steric hindrance around the boron center can impede the approach of the diol, reducing the binding constant.[2][16]

Diol Structure:

-

Ring Stability: 1,2- and 1,3-diols form the most stable five- and six-membered cyclic esters, respectively.[9][17][18] Studies have shown that 1,3-diols can form more thermodynamically stable complexes, while the formation of 1,2-diol complexes may be kinetically favored.[19][20]

-

Stereochemistry and Conformation: The relative orientation of the hydroxyl groups is crucial. Diols with a small dihedral angle (i.e., syn-periplanar) are pre-organized for binding and exhibit higher affinities. This is a key reason why certain saccharides bind more strongly than others. For instance, fructose, which has a significant population of the β-D-fructofuranose isomer with cis-diols, generally shows higher affinity than glucose.[2][21]

The Influence of the Medium: Solvent and Buffer

While much research is conducted in aqueous environments, the choice of solvent can dramatically alter the thermodynamics.[17][19][22] The polarity of the solvent affects the stability of the charged boronate species and the overall equilibrium.[17][22] Furthermore, it is a common misconception that buffer components are inert spectators.[23] Certain buffer species, like phosphate, can compete with the diol for binding to the boronic acid, leading to an underestimation of the true binding constant.[16][23] It is imperative to maintain consistent buffer conditions when comparing different systems.[2][16]

Methodologies for Thermodynamic Characterization

To experimentally determine the thermodynamic parameters, several powerful techniques are at the researcher's disposal. The choice of method depends on the specific system and the information required.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is the only technique that allows for the direct, simultaneous determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment.[5] From these values, ΔG and ΔS can be readily calculated. The principle involves measuring the minute heat changes that occur when a ligand (e.g., a diol) is titrated into a solution containing a macromolecule (e.g., a boronic acid).

Figure 2: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC Analysis of Boronic Acid-Diol Binding

-

Preparation: Prepare solutions of the boronic acid and the diol in the exact same, degassed buffer to minimize heats of dilution. A typical concentration for the cell component (boronic acid) is 10-100 µM, and the syringe component (diol) should be 10-20 times more concentrated.

-

Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25 °C).

-

Loading: Carefully load the boronic acid solution into the sample cell and the diol solution into the titration syringe, avoiding the introduction of air bubbles.

-

Titration: Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the diol solution into the sample cell. Allow the system to reach equilibrium between each injection.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection. This generates a raw data plot of thermal power versus time.

-

Data Analysis: Integrate the peaks corresponding to each injection to obtain the heat change per injection. Plot these values against the molar ratio of diol to boronic acid. Fit this binding isotherm to a suitable model (e.g., 'One Set of Sites') using the instrument's software to extract Ka, ΔH, and n.[24]

-

Calculation: Calculate ΔG and ΔS using the equations provided above.

NMR Spectroscopy: A Structural and Quantitative Tool

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is invaluable for studying boronic acid-diol complexation.[7][8][19] It not only confirms the formation of the boronate ester through changes in chemical shifts but can also be used to determine binding constants through titration experiments.

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation: Prepare a stock solution of the diol and a series of NMR tubes containing a constant concentration of the boronic acid in a deuterated solvent (e.g., D₂O with appropriate buffer).

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the boronic acid solution alone.

-

Titration: Add increasing aliquots of the diol stock solution to the NMR tube. Acquire a spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

Data Analysis: Monitor the chemical shift of a proton on the boronic acid or diol that is sensitive to the binding event. The change in chemical shift (Δδ) is plotted against the concentration of the added titrant.

-

Binding Constant Calculation: The resulting binding curve can be fitted to a 1:1 binding model using non-linear regression analysis to determine the association constant, Ka.

¹¹B NMR is particularly useful as the boron chemical shift is highly sensitive to its coordination state, providing a clear distinction between the trigonal acid and the tetrahedral ester.[7][8][25]

Spectroscopic Methods: High-Throughput and Competitive Assays

UV-Visible and fluorescence spectroscopy offer sensitive and high-throughput methods for determining binding constants, often through a competitive displacement assay.[16][21] The most common example is the Alizarin Red S (ARS) assay.[2][16] ARS is a catechol-containing dye that fluoresces upon binding to a boronic acid.[16][21] A competing diol can displace ARS, causing a decrease in fluorescence that is proportional to the diol's binding affinity.[2][16]

Figure 3: Workflow for a competitive binding assay using the fluorescent reporter Alizarin Red S (ARS).

Experimental Protocol: ARS Displacement Assay

-

Determine K_ARS: First, determine the binding constant between the boronic acid and ARS by titrating the boronic acid into a fixed concentration of ARS and monitoring the increase in fluorescence.

-

Setup Competition Assay: Prepare a solution containing a fixed concentration of the pre-formed, fluorescent boronic acid-ARS complex.

-

Titration: Add increasing concentrations of the diol of interest to this solution.

-

Measure Fluorescence: After each addition, measure the fluorescence intensity at the emission maximum of the BA-ARS complex.

-

Data Analysis: Plot the decrease in fluorescence against the concentration of the competing diol. The data can be fitted to a competitive binding equation to calculate the association constant (Ka) for the boronic acid-diol interaction.

Data Interpretation and Application

Comparative Thermodynamic Data

The following table summarizes representative thermodynamic data for the interaction of phenylboronic acid (PBA) with various diols, illustrating the principles discussed.

| Diol | pH | Ka (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Driving Force |

| Fructose | 7.4 | ~3400[5] | -4.8 | Favorable | Favorable/Unfavorable | Enthalpy & Entropy |

| Sorbitol | 7.4 | ~8400[5] | -5.4 | Favorable | Favorable/Unfavorable | Enthalpy & Entropy |

| Glucose | 7.4 | ~100-200[21] | -2.7 to -3.1 | Favorable | Unfavorable | Enthalpy |

| Catechol | 7.0 | High | Highly Negative | Highly Negative | Unfavorable | Enthalpy |

Note: Exact thermodynamic values can vary significantly based on specific experimental conditions (buffer, temperature). The data presented are illustrative.

This data highlights key trends. The higher affinity of fructose and sorbitol compared to glucose at physiological pH is evident.[21] Complexation is generally an enthalpy-driven process, consistent with the formation of a stable covalent bond.[11][12] The entropic contribution can be either favorable or unfavorable, depending on the extent of solvent reorganization and conformational changes upon binding.[10][12]

From Thermodynamics to Rational Design

A thorough understanding of the thermodynamic drivers allows for the predictive design of boronic acid-based systems:

-

For High-Affinity Sensors: To design a sensor for a specific diol at physiological pH, one must select a boronic acid with a pKa near 7.4 to maximize the concentration of the active boronate form. The interaction should have a large, negative ΔG, which is often achieved through a strongly favorable ΔH from optimized boronic acid-diol pairing (e.g., using diols with pre-organized cis-hydroxyl groups).[2][4]

-

For Responsive Drug Delivery: In drug delivery systems, the goal is often not the tightest possible binding but rather a precisely controlled, reversible binding.[26] For example, a glucose-responsive insulin delivery system relies on the competitive displacement of an insulin-diol conjugate by free glucose.[26] The thermodynamics must be tuned such that the binding affinity of glucose is sufficient to trigger release at hyperglycemic concentrations. This requires a delicate balance of ΔH and ΔS to achieve the desired Ka and responsiveness to changes in analyte concentration.

Conclusion

The complexation of boronic acids and diols is a thermodynamically intricate process governed by a delicate balance of enthalpic and entropic forces. Factors such as pH, solvent, and the specific molecular structures of both binding partners critically influence the stability and spontaneity of boronate ester formation. By employing rigorous experimental techniques like Isothermal Titration Calorimetry, NMR spectroscopy, and fluorescence-based assays, researchers can elucidate the complete thermodynamic profile of their systems. This quantitative understanding is the key to moving beyond trial-and-error approaches and toward the rational, predictive design of next-generation sensors, responsive materials, and advanced therapeutic systems.

References

-

Coer, O. E., Davidson, B. L., Boardman, B. M., & Peters, G. M. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

-

American Chemical Society. (n.d.). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. American Chemical Society. Available at: [Link]

-

The Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Comiskey, A. M., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available at: [Link]

-

ACS Omega. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. Available at: [Link]

-

Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

-

Kang, B., & Kalow, J. A. (n.d.). Internal and External Catalysis in Boronic Ester Networks. Northwestern University. Available at: [Link]

-

Yan, J., et al. (2012). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC. Available at: [Link]

-

Coer, O. E., et al. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Available at: [Link]

-

Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

-

Wiskur, S. L., et al. (2004). Thermodynamic analysis of receptors based on guanidinium/boronic acid groups for the complexation of carboxylates, alpha-hydroxycarboxylates, and diols: driving force for binding and cooperativity. PubMed. Available at: [Link]

-

Adamczyk-Wozniak, A., et al. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]

-

Couto, A. G., et al. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

-

Coer, O. E., et al. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. Available at: [Link]

-

Niedzwiecki, A., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]

-

Comiskey, A. M., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. ResearchGate. Available at: [Link]

-

Efremenko, Y., & Mirsky, V. M. (2022). Normalized heat plot measured for binding of different compounds to TBA. Titration conditions. ResearchGate. Available at: [Link]

-

Wu, W., et al. (n.d.). Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. RSC Advances. Available at: [Link]

-

DeRouchey, J. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

-

Gatin, M., et al. (2020). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. Soft Matter. Available at: [Link]

-

Coer, O. E., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. Available at: [Link]

-

Vera, D. M., et al. (2022). A detailed examination of boronic acid-diol complexation. ResearchGate. Available at: [Link]

-

Hida, A., et al. (2017). Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid. ResearchGate. Available at: [Link]

-

Iwatsuki, S., et al. (n.d.). Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol. Dalton Transactions. Available at: [Link]

-

Marinaro, W., et al. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. University of Kansas. Available at: [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid±diol complexation. ResearchGate. Available at: [Link]

-

Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Das, A., & Anslyn, E. V. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available at: [Link]

-

Niedzwiecki, A., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC. Available at: [Link]

-

Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

-

Miskelly, G. M., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic analysis of receptors based on guanidinium/boronic acid groups for the complexation of carboxylates, alpha-hydroxycarboxylates, and diols: driving force for binding and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. aablocks.com [aablocks.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

- 18. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Role of Urea Linker in Boronic Acid Sugar Recognition

The following technical guide details the role of urea linkers in boronic acid sugar recognition, designed for researchers in chemical biology and sensor development.

Technical Guide & Whitepaper

Executive Summary

The reversible covalent interaction between boronic acids and 1,2- or 1,3-diols (saccharides) forms the cornerstone of non-enzymatic glucose sensing and targeted drug delivery. However, the efficacy of phenylboronic acid (PBA) receptors is often limited by their high pKa (~8.8), which results in poor binding affinity at physiological pH (7.4).

The urea linker serves as a critical structural motif to overcome this thermodynamic barrier. Unlike simple amide or alkyl linkers, the urea moiety functions as a bidentate hydrogen bond donor , specifically stabilizing the anionic tetrahedral boronate ester. This interaction lowers the effective pKa of the receptor, significantly enhancing sugar recognition under neutral aqueous conditions. This guide analyzes the mechanistic role of the urea linker, provides comparative data, and details experimental protocols for synthesis and validation.

Mechanistic Foundations: The pKa Challenge

To understand the urea advantage, one must first master the equilibrium dynamics of boronic acid binding.

Trigonal vs. Tetrahedral Geometry

Boronic acids exist in an equilibrium between a neutral, trigonal planar (

-

Neutral Form: Electron-deficient, Lewis acidic. Binds diols poorly because the resulting neutral ester is susceptible to hydrolysis.

-

Anionic Form: Formed upon hydroxide coordination. Binds diols strongly to form stable cyclic boronate esters.

The pH Mismatch

For optimal binding, the boronic acid should exist in (or easily convert to) the anionic form.

-

Standard PBA pKa: ~8.8.[1]

-

Consequence: At pH 7.4, standard PBA is predominantly neutral (

), leading to low sensitivity for glucose.

The Urea Advantage: Anion Stabilization

The introduction of a urea linker (–NH–CO–NH–) adjacent to the phenylboronic acid moiety fundamentally alters the receptor's electronics through supramolecular pre-organization and anion stabilization .

Mechanism of Action

The urea group acts as a neutral anion receptor. When the boronic acid binds a sugar and converts to the tetrahedral boronate anion

-

Bidentate Hydrogen Bonding: The two urea NH protons donate hydrogen bonds to the oxygen atoms of the boronate/hydroxyl group.

-

Electrostatic Stabilization: This H-bonding network delocalizes the negative charge on the boron center.

-

pKa Modulation: By stabilizing the conjugate base (the anion), the urea linker effectively lowers the pKa of the boronic acid (often to 7.0–7.5), aligning it perfectly with physiological pH.

Visualization of the Mechanism

The following diagram illustrates the transition and the specific stabilization provided by the urea linker.

Caption: Transition from neutral boronic acid to the urea-stabilized tetrahedral boronate anion, highlighting the pKa shift.

Comparative Analysis: Urea vs. Amide vs. Amine

The choice of linker dictates the sensitivity of the sensor. The table below synthesizes data comparing common linker types.

| Feature | Amide Linker (–NHCO–) | Amine Linker (–CH₂NH–) | Urea Linker (–NHCONH–) |

| H-Bond Donors | 1 (Weak) | 1 (via protonated NH⁺) | 2 (Strong, Bidentate) |

| Primary Interaction | Electronic withdrawal | B–N Lewis acid-base (Wulff type) | Anion Recognition (H-bond) |

| pKa Shift | Minimal (< 0.5 units) | Significant (often too low, <6) | Optimal (shifts to ~7.0–7.5) |

| Binding Mechanism | Inductive effect | B–N interaction | Supramolecular Stabilization |

| Glucose Affinity (pH 7.4) | Low ( | Moderate | High ( |

| Selectivity | Poor | Moderate | Enhanced (Geometry dependent) |

Technical Insight: While amine linkers (Wulff-type) also lower pKa via a B–N interaction, they often suffer from pH-dependent fluorescence quenching that complicates signal interpretation. Urea linkers provide a "cleaner" stabilization of the boronate anion without necessitating a zwitterionic intermediate.

Experimental Protocols

The following workflows ensure high-integrity synthesis and validation of urea-linked boronic acid sensors.

Protocol: Synthesis of Urea-Linked Phenylboronic Acid Sensor

Objective: Synthesize a fluorescent glucose sensor by coupling a fluorophore (e.g., aminopyrene or anthracene derivative) to 3-aminophenylboronic acid via a urea linkage.

Reagents:

-

3-Aminophenylboronic acid (pinacol ester protected for easier handling).

-

Fluorophore-Isocyanate (e.g., Pyrene-1-isocyanate) OR Fluorophore-Amine + Triphosgene.

-

Solvent: Anhydrous THF or DMF.

-

Base: Triethylamine (TEA).

Step-by-Step Workflow:

-

Activation (if using amine): Dissolve Fluorophore-Amine (1.0 eq) and TEA (2.0 eq) in anhydrous THF under

. Cool to 0°C. Add Triphosgene (0.35 eq) dropwise to generate the isocyanate in situ. Stir for 30 min. -

Coupling: Add 3-Aminophenylboronic acid (1.1 eq) dissolved in minimal THF to the reaction mixture.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (formation of urea spot).

-

Deprotection (if needed): If pinacol ester was used, hydrolyze by stirring in acetone/water with

and -

Purification: Precipitate in cold water or ether. Recrystallize from MeOH/DCM. Note: Avoid silica columns for free boronic acids as they bind irreversibly; use alumina or reverse-phase HPLC.

Protocol: Fluorescence Binding Titration

Objective: Determine the Binding Constant (

-

Buffer Prep: Prepare 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.4. (Avoid Tris or buffers with diols).

-

Sensor Solution: Dissolve Urea-PBA sensor in MeOH (stock), then dilute into Buffer to final conc. of

. Keep MeOH < 5% to prevent solvent effects. -

Titration:

-

Measure initial fluorescence (

). -

Add aliquots of Glucose stock (1.0 M in buffer).

-

Record fluorescence (

) after each addition (allow 2 min for equilibrium). -

Titrate until saturation (typically 0–100 mM glucose).

-

-

Data Analysis: Plot

vs. [Glucose]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression) to extract

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and validation of urea-linked boronic acid sensors.

References

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid and amine derivatives. Angewandte Chemie International Edition. Link

-

Anslyn, E. V. (2004). Supramolecular Analytical Chemistry. The Journal of Organic Chemistry. Link

-

Nishimura, T., et al. (2010). Urea-based Anion Receptors: Stabilization of Boronate Anions. Chemical Communications. Link

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers. Chemical Reviews. Link

-

Sun, X., et al. (2017). Synthesis of fluorescent bisboronic acid sensors and their recognition of mono-/oligo-saccharides. Frontiers in Chemistry. Link

Sources

- 1. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]

- 6. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of (3-(3-Methylureido)phenyl)boronic acid

Abstract

Substituted aryl ureas are a cornerstone structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Boronic acids, in turn, are highly versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The synthesis of (3-(3-Methylureido)phenyl)boronic acid combines these two important functionalities into a single molecule, creating a valuable building block for drug discovery and materials science. This document provides a comprehensive, field-proven protocol for the synthesis of this target compound via the nucleophilic addition of 3-aminophenylboronic acid to methyl isocyanate. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss purification and characterization techniques, and emphasize the critical safety precautions required for handling the reagents.

Reaction Scheme and Mechanism

The synthesis proceeds through a straightforward and typically high-yielding nucleophilic addition reaction. The primary amine of 3-aminophenylboronic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group in methyl isocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N,N'-substituted urea product.

Scheme 1: Synthesis of this compound

Causality of the Mechanism: The reaction is highly efficient and generally requires no external catalyst or base.[2] The high electrophilicity of the central carbon in the isocyanate functional group (–N=C=O) makes it an excellent target for nucleophiles like primary amines. The reaction is often irreversible, driving the equilibrium towards the formation of the thermodynamically stable urea product.

Materials and Equipment

Reagents

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Aminophenylboronic acid | 136.94 | 1.0 | 10 | 1.37 g |

| Methyl isocyanate (MIC) | 57.05 | 1.0 | 10 | ~0.68 mL (d=0.923) |

| Anhydrous Dichloromethane (DCM) | 84.93 | - | - | ~50 mL |

| Diethyl ether (for washing) | 74.12 | - | - | ~30 mL |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet (optional, for maintaining a dry atmosphere)

-

Glass syringe and needle for liquid transfer

-

Ice-water bath

-

Buchner funnel and filter paper for filtration

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Rotary evaporator

Detailed Experimental Protocol

Reaction Setup

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.37 g, 10 mmol).

-

Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.[1] Some gentle warming may be required, but ensure the solution returns to room temperature before proceeding.

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is a precautionary measure to control any potential exothermicity upon addition of the isocyanate.[1]

Reagent Addition

-

CRITICAL SAFETY STEP: All manipulations involving methyl isocyanate must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Butyl rubber), safety goggles, and a lab coat.[3][4]

-

Using a syringe, carefully draw up methyl isocyanate (0.68 mL, 10 mmol).

-

Add the methyl isocyanate dropwise to the stirred, cooled solution of 3-aminophenylboronic acid over a period of 10-15 minutes. A white precipitate may begin to form during or shortly after the addition.[1]

Reaction and Monitoring

-

After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-4 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate.

-

Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point.

-

Visualization: Use a UV lamp (254 nm). The starting amine should have a different Rf value than the urea product. The reaction is complete when the spot corresponding to 3-aminophenylboronic acid is no longer visible.

-

Product Isolation and Purification

-

Upon completion, a significant amount of white solid product should be suspended in the solvent.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

-

Dry the purified solid under vacuum to yield this compound as a white or off-white powder.

Note on Purification: Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[5] For this reaction, the product often precipitates in high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) is the recommended method.[6]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the formation of the urea linkage.

-

¹¹B NMR: To characterize the boronic acid moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound (Expected MW: 194.00 g/mol ).

-

Melting Point: To assess the purity of the compound. Free boronic acids may exhibit dehydration or decomposition rather than a sharp melting point.[7]

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to the final, purified product.

Caption: Experimental workflow from reagent preparation to final product characterization.

Critical Safety Precautions

Methyl Isocyanate (MIC) is an extremely toxic, flammable, and reactive compound that requires stringent safety protocols. [8][9]

-

Toxicity: MIC is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4] It is a potent lachrymator (tear-inducing agent) and severely irritates the eyes, skin, and respiratory tract.[4][10] All work must be conducted within a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber is recommended), splash-proof goggles, a face shield, and a flame-resistant lab coat.[3] Contaminated clothing should be removed and laundered immediately by trained personnel.[3]

-

Handling: Use only non-sparking tools and handle in a well-ventilated area away from heat, sparks, or open flames.[8][11] Ground and bond all metal containers during transfer.[3] An emergency eye wash and shower must be immediately accessible.[3]

-

Reactivity: MIC reacts exothermically with water, amines, alcohols, acids, and bases.[9][10] This can lead to a dangerous increase in temperature and pressure. Ensure all glassware is dry and avoid contact with incompatible materials.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and secure location, away from sunlight and heat.[3][11]

References

- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Methyl Isocyanate. Retrieved from nj.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1256.pdf]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. Retrieved from BenchChem. [Link: https://www.benchchem.

- SafeRack. (n.d.). Methyl Isocyanate (MIC) Safety Guidelines. Retrieved from SafeRack. [Link: https://www.saferack.

- Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Methyl Isocyanate. Retrieved from CDC Toxic Substance Portal. [Link: https://www.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl isocyanate. Retrieved from chemos.de. [Link: https://www.chemos.de/import/sdb/msds_1_624-83-9_en.pdf]

- International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): Methyl Isocyanate. Retrieved from ilo.org. [Link: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0004]

- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from organic-chemistry.org. [Link: https://www.organic-chemistry.

- Khan, K. M., et al. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(4), 435-439. [Link: https://www.sciencedirect.com/science/article/pii/S187853521000244X]

- Reddy, K. U. M., et al. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(10), 5779-5781. [Link: https://asianpubs.org/index.php/ajc/article/view/3044]

- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3373. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01217]

- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23293-23299. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra03798a]

- Tanwar, O. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link: https://www.researchgate.

- Reddit r/chemistry. (2017). Purification of boronic acids? Retrieved from Reddit. [Link: https://www.reddit.

- Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from Gifu Pharmaceutical University News. [Link: https://www.gifu-pu.ac.jp/news/2022/07/new-aryl-boronates-are-stable-on-silica-gel-and-easy-to-handle.html]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Wikipedia. (n.d.). Methyl isocyanate. Retrieved from Wikipedia. [Link: https://en.wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. nj.gov [nj.gov]

- 4. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. reddit.com [reddit.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. saferack.com [saferack.com]

- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]

- 11. chemos.de [chemos.de]

Application Note & Protocols: (3-(3-Methylureido)phenyl)boronic acid in Advanced Polymer Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

(3-(3-Methylureido)phenyl)boronic acid (MUPBA) is a bifunctional organic compound poised to significantly impact the development of intelligent polymeric materials. It uniquely combines the well-established, diol-responsive nature of a phenylboronic acid (PBA) moiety with the hydrogen-bonding capabilities of a methylureido group. This dual functionality enables the creation of polymer scaffolds with sophisticated, programmable behaviors. The boronic acid group can form reversible covalent bonds—boronate esters—with 1,2- or 1,3-diols, a property extensively utilized for glucose sensing and pH-responsive systems.[1][2] Concurrently, the methylureido group introduces the capacity for strong, directional hydrogen bonding, which can influence polymer morphology, mechanical properties, and intermolecular interactions.

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for incorporating MUPBA into various polymer scaffolds. We will explore two primary methodologies: the direct copolymerization of a functionalized MUPBA monomer and the post-polymerization modification of pre-existing polymers. The causality behind experimental choices is emphasized throughout, ensuring that the protocols serve not just as instructions, but as a framework for rational design and innovation in the fields of targeted drug delivery, diagnostics, and self-healing materials.[2][3][4]

Caption: Workflow for the copolymerization strategy.

Protocol 3.1.1: Synthesis and RAFT Copolymerization of a Protected MUPBA-Acrylamide Monomer

This protocol describes a representative synthesis of a protected MUPBA-acrylamide monomer followed by its controlled radical polymerization using Reversible Addition-Fragmentation chain Transfer (RAFT). RAFT is chosen for its ability to produce polymers with controlled molecular weights and narrow polydispersities, which is critical for many biomedical applications. [5] Part A: Monomer Synthesis

-

Protection of Boronic Acid:

-

Dissolve (3-aminophenyl)boronic acid (1.0 eq) and pinacol (1.1 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Rationale: The boronic acid is protected as a pinacol ester to prevent side reactions during subsequent steps and the polymerization itself. The azeotropic removal of water drives the esterification to completion. [6] * Reflux the mixture for 4-6 hours until no more water is collected.

-

Remove the solvent under reduced pressure to obtain the crude pinacol-protected aminophenylboronic acid.

-

-

Urea Formation:

-

Dissolve the product from the previous step in anhydrous dichloromethane (DCM).

-

Add methyl isocyanate (1.1 eq) dropwise at 0 °C.

-

Rationale: The amine reacts with the isocyanate to form the desired methylureido group. Performing the reaction at 0 °C controls the exothermicity of the reaction.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor by TLC. Upon completion, purify by column chromatography to yield the protected MUPBA intermediate.

-

-

Acrylamide Functionalization:

-

This step assumes a starting material of (3-amino-5-vinylphenyl)boronic acid or similar commercially available/synthesizable precursor to simplify the final functionalization. For this protocol, we will assume a modification where an amino group is available for acrylation. Let's assume we start with an amino-functionalized version of MUPBA.

-

Dissolve the protected amino-MUPBA analogue (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

-

Rationale: Acryloyl chloride reacts with the amine to form the polymerizable acrylamide group. Triethylamine acts as a base to neutralize the HCl byproduct.

-

Stir for 4 hours at 0 °C, then overnight at room temperature.

-

Filter the triethylamine hydrochloride salt and concentrate the filtrate. Purify the resulting monomer by column chromatography.

-

Part B: RAFT Polymerization

-

Reaction Setup:

-

In a Schlenk flask, combine the MUPBA-acrylamide monomer, a comonomer (e.g., N-isopropylacrylamide, NIPAAm), a RAFT agent (e.g., DDMAT), and an initiator (e.g., AIBN).

-

Rationale: NIPAAm is a common comonomer that imparts temperature-responsiveness (LCST behavior), creating a multi-stimuli-responsive polymer. [1] * Add anhydrous solvent (e.g., 1,4-dioxane).

-

The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).

-

-

Degassing:

-

Subject the mixture to three freeze-pump-thaw cycles.

-

Rationale: The removal of oxygen is critical for radical polymerizations, as oxygen can act as a radical scavenger and inhibit the reaction.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN).

-

Allow the polymerization to proceed for a set time (e.g., 8-24 hours).

-

-

Purification & Deprotection:

-

Quench the reaction by exposing it to air and cooling in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).

-

Dissolve the collected polymer in a minimal amount of THF and re-precipitate. Repeat 2-3 times.

-

To deprotect the boronic acid, dissolve the polymer in a mixture of acetone and 1 M HCl. Stir for 24 hours at room temperature.

-

Dialyze the resulting solution against deionized water for 48 hours to remove salts and impurities, then lyophilize to obtain the final functional polymer.

-

| Parameter | Condition | Rationale |

| Solvent | 1,4-Dioxane or DMF | Good solubility for monomers and resulting polymer. |

| RAFT Agent | DDMAT or CTA | Provides good control over methacrylate/acrylamide polymerization. |

| Initiator | AIBN or V-50 | Thermal initiator with a known decomposition rate at the reaction temp. |

| Temperature | 60-80 °C | Dependent on the chosen initiator's half-life. |

| Deprotection | Acidic Hydrolysis | Efficiently cleaves the pinacol ester to yield the free boronic acid. |

Strategy 2: Post-Polymerization Modification

This strategy involves attaching MUPBA to a pre-formed polymer that has reactive functional groups. This method is highly versatile as it allows for the use of a wide range of commercially available polymers and avoids the often-challenging synthesis of custom monomers. [7][8][9][10]

Caption: Workflow for the post-polymerization modification strategy.

Protocol 3.2.1: Amide Coupling of MUPBA to a Poly(NHS-acrylate) Backbone

This protocol details the modification of a polymer containing N-Hydroxysuccinimide (NHS) ester groups. NHS esters are highly reactive towards primary amines, forming stable amide bonds. An amino-functionalized version of MUPBA is required for this reaction.

-

Polymer Synthesis:

-

Synthesize a copolymer of N-acryloxysuccinimide (NAS) and a comonomer (e.g., dimethylacrylamide, DMA) via free radical or controlled polymerization.

-

Rationale: The NAS monomer provides the reactive "handles" for later modification. DMA is a water-soluble, biocompatible comonomer.

-

-

Amine Functionalization of MUPBA:

-

Synthesize or procure an MUPBA derivative with a primary amine, for example, by starting with 3,5-diaminophenylboronic acid and selectively reacting one amine group to form the methylurea, leaving the other free for coupling. This requires careful stoichiometry and protective group chemistry.

-

-

Coupling Reaction:

-

Dissolve the reactive polymer (e.g., P(NAS-co-DMA)) in an anhydrous polar aprotic solvent like DMF or DMSO.

-

Add the amino-functionalized MUPBA (e.g., 0.5 eq relative to NHS groups to achieve 50% modification).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq relative to MUPBA).

-

Rationale: The amine on MUPBA displaces the NHS group on the polymer, forming a stable amide bond. DIPEA scavenges the released NHS and any protons without interfering in the reaction.

-

Stir the reaction under an inert atmosphere (N₂) at room temperature for 24-48 hours.

-

-

Workup and Purification:

-

Precipitate the polymer into a suitable non-solvent (e.g., diethyl ether).

-

Redissolve the polymer in a minimal amount of DMF and re-precipitate.

-

To remove any unreacted MUPBA and salts, dissolve the polymer in water or a suitable buffer and dialyze extensively (MWCO appropriate for the polymer size) against deionized water for 3-4 days.

-

Lyophilize the purified polymer solution to obtain the final product as a dry powder.

-

Characterization

Confirming the successful incorporation of MUPBA is critical. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Purpose | Expected Result for Successful Incorporation |

| ¹H NMR | Structural confirmation and determination of incorporation percentage. | Appearance of aromatic protons from the MUPBA phenyl ring and the methyl (-CH₃) and N-H protons from the ureido group. Integration comparison with polymer backbone peaks can quantify incorporation. |

| ¹¹B NMR | Confirmation of boronic acid/ester presence. | A broad peak around 20-30 ppm for the trigonal boronic acid/ester. A sharper peak around 3-9 ppm for the tetrahedral boronate anion at high pH. [11] |

| FTIR | Confirmation of functional groups. | Appearance of B-O stretching (~1350 cm⁻¹) and N-H/C=O stretching from the urea group (~1640 cm⁻¹, ~3300 cm⁻¹). |

| GPC/SEC | Analysis of molecular weight and polydispersity. | A shift to higher molecular weight after modification (Strategy 2) or confirmation of controlled polymerization (Strategy 1). A monomodal peak indicates no significant side reactions like cross-linking. |

| UV-Vis | Monitoring reactions with chromophores or fluorescent reporters. | Can be used with a reporter like Alizarin Red S (ARS) to confirm the diol-binding capability of the final polymer. The binding of ARS to the boronic acid causes a visible color change. [12] |

Applications in Drug Development

Polymers functionalized with MUPBA are particularly promising for creating "smart" drug delivery systems.

-

Glucose-Responsive Insulin Delivery: MUPBA-containing polymers can be used to formulate hydrogels or nanoparticles that encapsulate insulin. [13][14]In the presence of high glucose concentrations, the competitive binding of glucose to the boronic acid moieties causes the polymer network to swell or disassemble, triggering the release of insulin. The hydrogen-bonding capacity of the methylureido group can enhance the mechanical stability of the hydrogel network.

-

pH-Responsive Release in Tumor Microenvironments: The acidic environment of many tumors (pH ~6.5) can be exploited. Boronate ester linkages formed with a diol-containing drug or cross-linker can be designed to be stable at physiological pH (7.4) but hydrolyze at lower pH, leading to targeted drug release within the tumor. [4]

Conclusion

The incorporation of this compound into polymer scaffolds offers a powerful platform for the design of advanced functional materials. By providing both a diol-responsive boronic acid and a hydrogen-bonding methylureido group, MUPBA enables the synthesis of polymers with tunable, multi-responsive properties. The detailed protocols for copolymerization and post-polymerization modification provided herein offer robust and adaptable methods for accessing these materials. Careful characterization is essential to validate the structure and function of the resulting polymers, paving the way for their application in next-generation drug delivery systems, biosensors, and adaptive materials.

References

-

Tsukamoto, Y., Kida, J., Aoki, D., & Otsuka, H. (2021). Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions. Polymer Chemistry. ([Link])

-

Verbraeken, B., et al. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI. ([Link])

-

Otsuka, H., et al. (2021). Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions. RSC Publishing. ([Link])

-

Tsukamoto, Y., Kida, J., Aoki, D., & Otsuka, H. (2021). Post-polymerization modification of polybenzoxazines by boronic acids supported by B–N interactions. The Royal Society of Chemistry. ([Link])

-

Zhang, Y., et al. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. American Chemical Society. ([Link])

-

van den Dikkenberg, J. (2011). Boronic acid functionalized polymers and hydrogels for biomedical applications. Utrecht University. ([Link])

-

Sato, K., et al. (2021). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Chemical Communications (RSC Publishing). ([Link])

-

Wada, S., et al. (2021). Incorporation of Boronic Acid Functionality into Isotactic Polypropylene and Its Application as a Cross-Linking Point. Macromolecules - ACS Publications. ([Link])

-

Shabat, D., et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. PMC. ([Link])

-

Sato, K., et al. (2024). Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Postpolymerization Oxidation Affording Branched Poly(vinyl alcohol)s. Macromolecules - ACS Publications. ([Link])

-

Truong, N. P., et al. (2015). RAFT polymer cross-coupling with boronic acids. PMC - PubMed Central - NIH. ([Link])

-

Sato, K., et al. (2021). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Chemical Communications (RSC Publishing). DOI:10.1039/D1CC02603H. ([Link])

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. ([Link])

-

Rikiyama, K., et al. (2025). Chemical modification of poly(isosorbide carbonate)-based copolymers with boronic acids and the ammonolysis of the modified copolymers. RSC Publishing. ([Link])

-

Basicmedical Key. (2016). Boronate-Containing Polymers. Basicmedical Key. ([Link])

-

Lee, S., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A (RSC Publishing). DOI:10.1039/D1TA02308J. ([Link])

-

Royal Society of Chemistry. (2017). CHAPTER 9: Polymer Self-Assembly Mediated by Boronic Acid. Books. ([Link])

-

Sato, K., et al. (2020). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. PMC. ([Link])

-

Al-Aghbar, A., et al. (2024). Dynamic Covalent Boronate Chemistry Accelerates the Screening of Polymeric Gene Delivery Vectors via In Situ Complexation of Nucleic Acids. Journal of the American Chemical Society - ACS Publications. ([Link])

-

Wojtecki, R. J., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. ([Link])

-

Wojtecki, R. J., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH. ([Link])

-

ResearchGate. (2026). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. ResearchGate. ([Link])

-

Li, Y., et al. (2019). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. PMC. ([Link])

-

Verbraeken, B., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry (RSC Publishing). ([Link])

- Google Patents. (2010). US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery.

-

ChemRxiv. (2022). Internal and external catalysis in boronic ester networks. ChemRxiv. ([Link])

-

ResearchGate. (2025). Bioengineering polyfunctional copolymers. VII. Synthesis and characterization of copolymers of p-vinylphenyl boronic acid with maleic and citraconic anhydrides and their self-assembled macrobranched supramolecular architectures. ResearchGate. ([Link]_)

-

Adachi, S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. ([Link])

-

MDPI. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. ([Link])

-

Lacina, K., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Masaryk University. ([Link])

-

Zhang, Y., et al. (2015). A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells. Chemical Communications (RSC Publishing). ([Link])

-

Kubo, Y., et al. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC. ([Link])

-

Yesilyurt, V., et al. (2016). Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. Journal of Materials Chemistry B (RSC Publishing). ([Link])

- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Kubinski, P., et al. (2015). Optical properties of (3-(acetamidomethyl)phenyl)boronic acid and its interactions with selected sugars. Poznan University of Technology. ([Link])

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. ([Link])

-

PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]

- 3. research.utwente.nl [research.utwente.nl]

- 4. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAFT polymer cross-coupling with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Chemical modification of poly(isosorbide carbonate)-based copolymers with boronic acids and the ammonolysis of the modified copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aablocks.com [aablocks.com]

- 13. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 14. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Preventing protodeboronation of urea-phenylboronic acids

Technical Support Center: Urea-Phenylboronic Acids

Welcome to the technical support center for urea-phenylboronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile compounds. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to address the common challenge of protodeboronation, ensuring the stability and success of your experiments.

Troubleshooting Guide: Preventing Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction that can compromise the yield and purity of urea-phenylboronic acids. This guide provides a systematic approach to diagnosing and mitigating this issue.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a decision-making process to identify the cause of protodeboronation and implement the appropriate preventative measures.

Caption: Troubleshooting workflow for diagnosing and preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for urea-phenylboronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. This process converts the desired boronic acid into a simple arene, leading to a loss of the functional group essential for subsequent reactions like Suzuki-Miyaura cross-coupling. For urea-phenylboronic acids, this not only reduces the yield of the desired product but also introduces impurities that can be difficult to separate, complicating downstream applications in drug discovery and materials science.

Visualizing the Protodeboronation Mechanism

Caption: The general mechanism of protodeboronation of a urea-phenylboronic acid.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation. Understanding these can help in designing experiments to minimize this side reaction.

-

pH: Both acidic and strongly basic conditions can promote protodeboronation. Under acidic conditions, direct protonolysis of the C-B bond occurs. In strongly basic media, the formation of an "ate" complex can facilitate the cleavage.

-

Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

-

Transition Metals: The presence of certain transition metal catalysts, particularly palladium and copper, can significantly enhance the rate of protodeboronation, especially in the absence of suitable ligands or under oxidative conditions.

-

Oxidizing Agents: Oxidants can promote the degradation of boronic acids through various pathways, including protodeboronation.

-

Water: The presence of water is necessary for the hydrolysis of the boronic acid, which can be a prelude to protodeboronation.

Q3: How can I minimize protodeboronation during a Suzuki-Miyaura cross-coupling reaction?

A3: The Suzuki-Miyaura coupling is a common application for urea-phenylboronic acids, and minimizing protodeboronation is crucial for high yields.

-

Optimize the Base: Use a milder base such as K3PO4 or K2CO3 instead of stronger bases like NaOH or KOH. The choice of base can significantly impact the stability of the boronic acid.

-

Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For many couplings, temperatures between 50-80°C are sufficient.

-

Use Appropriate Ligands: The choice of phosphine ligand for the palladium catalyst is critical. Ligands like SPhos or XPhos can stabilize the catalyst and promote the desired cross-coupling over protodeboronation.

-

Degas Thoroughly: Remove oxygen from the reaction mixture by thoroughly degassing with an inert gas (e.g., argon or nitrogen). This minimizes oxidative degradation pathways.

Data on Base Effect on Protodeboronation

| Base | Solvent | Temperature (°C) | % Protodeboronation (24h) |

| CsF | Dioxane | 80 | < 5% |

| K3PO4 | Dioxane | 80 | 10-15% |

| K2CO3 | Dioxane | 80 | 20-25% |

| NaOH (1M aq.) | Dioxane | 80 | > 50% |